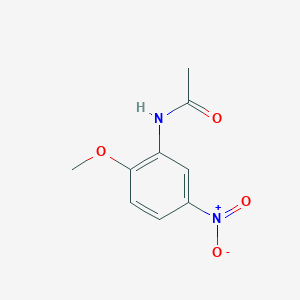

N-(2-Methoxy-5-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEITKYWXMCTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067792 | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33721-54-9 | |

| Record name | N-(2-Methoxy-5-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33721-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033721549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Acetaniside, 5'-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxy-5-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide

Introduction

N-(2-Methoxy-5-nitrophenyl)acetamide is an important chemical intermediate in organic synthesis. Its structure, featuring a substituted phenyl ring with methoxy, nitro, and acetamide functional groups, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying reaction mechanism, a detailed experimental protocol, and practical insights for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| CAS Number | 33721-54-9 | [2] |

| Appearance | Expected to be a solid | General knowledge |

Recommended Synthesis Pathway: Acetylation of 2-Methoxy-5-nitroaniline

The most direct and efficient method for the synthesis of this compound is the acetylation of 2-methoxy-5-nitroaniline.[1][3] This reaction protects the amino group, rendering it less susceptible to oxidation and modulating its electronic effects on the aromatic ring for potential subsequent reactions.[1]

The overall reaction is depicted below:

Caption: Synthesis of this compound via acetylation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 2-methoxy-5-nitroaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation to yield the final amide product.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The nitrogen atom of the amino group in 2-methoxy-5-nitroaniline attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, a good leaving group.

-

Deprotonation: A base, such as another molecule of the aniline or the solvent, removes a proton from the positively charged nitrogen atom, yielding the neutral this compound and a molecule of acetic acid as a byproduct.

Experimental Protocol

This protocol is adapted from standard procedures for the acetylation of anilines.[4][5]

Materials:

-

2-Methoxy-5-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline in a minimal amount of glacial acetic acid.[4]

-

Addition of Acetylating Agent: While stirring, slowly add a molar excess (approximately 1.2 equivalents) of acetic anhydride to the solution.[4]

-

Reaction Conditions: The reaction can be stirred at room temperature for several hours (e.g., 18 hours) or gently heated under reflux for a shorter period to ensure completion.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[1]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a product of high purity.[7]

-

Drying: Dry the purified product in a vacuum oven or desiccator.

Caption: Experimental workflow for the synthesis and purification.

Safety and Handling

-

2-Methoxy-5-nitroaniline: This starting material should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Glacial Acetic Acid: This is a corrosive liquid and should be handled with care, using appropriate PPE.

-

This compound: The final product may cause skin and eye irritation.[8] It is recommended to wear gloves and safety glasses when handling the compound.[9]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or gently heat the mixture. Monitor by TLC to ensure completion.[6] |

| Product loss during workup. | Ensure complete precipitation by using a sufficient amount of ice-water. Minimize transfers of the product. | |

| Product is an Oil or Fails to Crystallize | Presence of impurities. | Ensure the starting material is pure. Try different recrystallization solvents or a solvent pair. "Oiling out" may occur if the solution is too saturated or the solvent's boiling point is too high.[6] |

| Discolored Product | Impurities in the starting material. | Purify the starting 2-methoxy-5-nitroaniline before the reaction. Activated charcoal can be used during recrystallization to remove colored impurities.[6] |

Conclusion

The synthesis of this compound via the acetylation of 2-methoxy-5-nitroaniline is a robust and reliable method suitable for laboratory-scale preparations. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to the detailed experimental protocol, researchers can efficiently produce this valuable chemical intermediate. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield of a pure product.

References

- Vertex AI Search. (n.d.). N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE.

- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.

- BenchChem. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline.

- Fisher Scientific. (2025).

- PubChem. (2024). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | C10H12N2O4.

- Cayman Chemical. (2025).

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- BenchChem. (2025). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties.

- Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers.

- Journal of Young Pharmacists. (n.d.). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.

- BenchChem. (2025). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide.

- ChemicalBook. (2022). N-(2-METHYL-5-NITROPHENYL)

- BenchChem. (2025). An In-Depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological.

- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)

- BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.

- ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.

- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.

- BenchChem. (2025). An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide.

- PubMed Central. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide.

- IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide.

- PubMed Central. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

- IUCr Journals. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- Sigma-Aldrich. (n.d.). n-(2-methoxy-5-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)

- Google Patents. (n.d.).

- ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.

- PubChem. (n.d.). 2-Methoxy-5-nitroaniline | C7H8N2O3.

- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline.

- NIST WebBook. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(2-Methoxy-5-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

Foreword: The Utility of a Well-Characterized Intermediate

In the landscape of drug discovery and fine chemical synthesis, the journey from a conceptual molecule to a tangible, effective compound is paved with critical intermediates. N-(2-Methoxy-5-nitrophenyl)acetamide is one such pivotal building block. Its strategically positioned functional groups—the methoxy, nitro, and acetamido moieties—offer a versatile platform for a multitude of chemical transformations. The electron-withdrawing nitro group can be readily reduced to an amine, a gateway to a vast array of amide, sulfonamide, and urea derivatives. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring, while the acetamido group serves as a protecting group for the aniline precursor, which can be hydrolyzed if necessary. Understanding the precise chemical properties and having robust protocols for the synthesis and characterization of this intermediate is paramount for any research program that relies upon it. This guide provides a comprehensive technical overview, from its fundamental properties to detailed experimental procedures, to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective use in research and development. This section outlines the key characteristics of this compound.

Core Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2'-Methoxy-5'-nitroacetanilide, Acetamide, N-(2-methoxy-5-nitrophenyl)- | [1][2][3] |

| CAS Number | 33721-54-9 | [1][2][4] |

| Molecular Formula | C₉H₁₀N₂O₄ | [4][5] |

| Molecular Weight | 210.19 g/mol | [4][5] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 178-179 °C (recrystallized from Methanol) | [1] |

| Boiling Point | 392.6 °C at 760 mmHg | [1] |

| Density | 1.327 g/cm³ | [1] |

| Solubility | While extensive quantitative data is not readily available, its analogue, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, has been crystallized from boiling deionized water, suggesting some solubility in hot aqueous solutions.[6][7] It is expected to be soluble in common organic solvents like methanol, ethanol, acetone, and DMSO. | |

| Appearance | Expected to be a crystalline solid. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most directly achieved through the acetylation of 2-methoxy-5-nitroaniline. This method is efficient and relies on readily available starting materials.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.[8][9]

Materials:

-

2-methoxy-5-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Methanol (for recrystallization)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-nitroaniline (1.0 equivalent).

-

Dissolution: Add glacial acetic acid to the flask (approximately 3-5 mL per gram of aniline) and stir until the solid is fully dissolved.

-

Acetylation: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain this temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and water. Slowly pour the cooled reaction mixture into the ice-water with vigorous stirring to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Purification: For higher purity, recrystallize the crude product from methanol. Dissolve the solid in a minimal amount of hot methanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.[1]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of this compound.

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the substitution pattern of the aromatic ring. For this compound, the expected signals would include:

-

A singlet for the methyl protons of the acetamido group (–NHCOCH₃) around δ 2.2 ppm.

-

A singlet for the methoxy group protons (–OCH₃) around δ 3.9 ppm.

-

Signals for the three aromatic protons. The proton ortho to the nitro group and meta to the methoxy group is expected to be the most downfield. The coupling patterns (doublets and doublets of doublets) will be characteristic of the 1,2,4-trisubstituted benzene ring.

-

A broad singlet for the amide proton (–NH–) at a downfield chemical shift, which is exchangeable with D₂O.[10][11]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. Key expected signals include:

-

The carbonyl carbon of the acetamido group around δ 168-170 ppm.

-

The methyl carbon of the acetamido group around δ 25 ppm.

-

The methoxy carbon around δ 56 ppm.

-

Six signals in the aromatic region (δ 110-155 ppm), with the carbons attached to the nitro and methoxy groups being readily identifiable based on their chemical shifts.

-

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching of the secondary amide around 3300 cm⁻¹.

-

C-H stretching of the aromatic and aliphatic groups around 3100-2850 cm⁻¹.

-

C=O stretching of the amide (Amide I band) around 1670 cm⁻¹.

-

N-H bending of the amide (Amide II band) around 1550 cm⁻¹.

-

Asymmetric and symmetric stretching of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O stretching of the methoxy group around 1250 cm⁻¹.[11][12][13]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the spectrum would show the protonated molecular ion peak [M+H]⁺ at m/z 211.07. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11][14]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information can be extrapolated from related nitroaromatic and anilide compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

-

Hazards: Nitroaromatic compounds can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[17][18] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.

-

Precursor to Diamines: The nitro group can be selectively reduced to an amine, yielding N-(5-amino-2-methoxyphenyl)acetamide. This diamine derivative is a useful building block for the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry.

-

Pharmaceutical Synthesis: The structural motif present in this compound is found in various pharmacologically active molecules. Its derivatives have been explored for a range of therapeutic applications.

-

Dye and Pigment Industry: Nitroanilines and their derivatives are common precursors in the synthesis of azo dyes and other colorants.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and a straightforward synthetic route. This guide has provided a comprehensive technical overview, including its physicochemical characteristics, a detailed experimental protocol for its synthesis, and a guide to its analytical characterization. By leveraging this information, researchers and drug development professionals can confidently synthesize, purify, and characterize this versatile building block, thereby accelerating their research and development programs. The key to successful synthesis lies in careful control of reaction conditions and rigorous purification and characterization of the final product.

References

-

Srini Chem. Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers.

-

ECHEMI. This compound | 33721-54-9.

-

ChemicalBook. This compound.

-

SIELC Technologies. Acetamide, N-(2-methoxy-5-nitrophenyl)-. (2018-05-16).

-

ChemicalBook. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.

-

U.S. Environmental Protection Agency. Acetamide, N-(2-methoxy-5-nitrophenyl)- - Substance Details.

-

chemical label N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE.

-

Stenutz. This compound.

-

NIST WebBook. Acetamide, N-(2-methoxyphenyl)-.

-

SAFETY DATA SHEET. 5-Nitro-o-toluidine.

-

Benchchem. Application Note: Mass Spectrometry Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide.

-

Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Benchchem. An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide.

-

Benchchem. Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.

-

ChemicalBook. N-(2-METHYL-5-NITROPHENYL)ACETAMIDE - Safety Data Sheet. (2022-08-11).

-

Fisher Scientific. SAFETY DATA SHEET.

-

Angene Chemical. Safety Data Sheet. (2021-05-01).

-

ChemicalBook. N-(2-Methoxyphenyl)acetamide(93-26-5)IR1.

-

Hines, J. V., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.

-

Benchchem. An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide.

-

MDPI. Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection.

-

PubChem. 2-(2-hydroxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide.

-

Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents.

-

The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

-

Benchchem. "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties.

-

Hines, J. V., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.

-

NIST WebBook. Acetamide, N-(4-ethoxy-2-nitrophenyl)-.

-

Benchchem. Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide from o-Toluidine.

-

Benchchem. A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines.

-

Benchchem. Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline.

-

CAMEO Chemicals - NOAA. POTASSIUM METABISULFITE.

-

International Chemical Safety Cards. POTASSIUM METABISULFITE.

-

Organic Syntheses Procedure. p-Anisidine, 2-nitro-.

-

SpectraBase. 2-(5-Methoxy-2-nitrophenyl)acetamide.

-

Simson Pharma. N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide.

-

Wikipedia. Potassium metabisulfite.

-

ChemBK. Potassium metabisulfite.

-

Guidechem. POTASSIUM METABISULFITE 16731-55-8 wiki.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 33721-54-9 [amp.chemicalbook.com]

- 3. Acetamide, N-(2-methoxy-5-nitrophenyl)- | SIELC Technologies [sielc.com]

- 4. srinichem.com [srinichem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]

- 13. N-(2-Methoxyphenyl)acetamide(93-26-5) IR Spectrum [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. chemical-label.com [chemical-label.com]

- 18. fishersci.com [fishersci.com]

"N-(2-Methoxy-5-nitrophenyl)acetamide" CAS number 33721-54-9 properties

An In-depth Technical Guide to N-(2-Methoxy-5-nitrophenyl)acetamide (CAS: 33721-54-9): Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 33721-54-9) is a substituted nitroaromatic compound increasingly recognized for its role as a versatile intermediate in synthetic organic chemistry.[1] With a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol , its structure incorporates key functional groups—an acetamide, a methoxy group, and a nitro group—that impart valuable reactivity.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines robust synthetic protocols with mechanistic insights, predicts its spectral characteristics, and explores its applications as a precursor for more complex, biologically active molecules. Safety and handling protocols derived from structurally related compounds are also presented to ensure safe laboratory practice.

Chemical Identity and Physicochemical Properties

This compound is a light yellow crystalline powder at standard conditions.[1] The molecule's architecture, featuring both electron-donating (methoxy) and electron-withdrawing (nitro) groups, makes it a valuable and reactive building block in organic synthesis.[1]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 33721-54-9 | [2][3][4] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2][3][4] |

| Molecular Weight | 210.19 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2'-Methoxy-5'-nitroacetanilide, o-Acetanisidide,5'-nitro- | [3] |

| Appearance | Light yellow crystalline powder |[1] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 178-179 °C (from Methanol) | [3] |

| Boiling Point | 392.6 °C at 760 mmHg | [3] |

| Density | 1.327 g/cm³ | [3] |

| Flash Point | 191.2 °C | [3] |

| Refractive Index | 1.594 | [3] |

| Topological Polar Surface Area (TPSA) | 84.2 Ų | [3] |

| XLogP3 | 2.16 |[3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached via two primary strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and safety considerations, particularly concerning the handling of potent nitrating agents.

Route A: Acetylation of 2-Methoxy-5-nitroaniline (Preferred Route)

This is often the more direct and safer laboratory-scale method. It begins with the commercially available 2-Methoxy-5-nitroaniline (CAS: 99-59-2) and introduces the acetyl group in the final step.[5][6] This strategy is advantageous because it avoids the nitration of a more complex molecule, which could lead to isomeric byproducts. The acetylation of the primary amine is a robust and high-yielding reaction.

Causality: The nucleophilic amino group of 2-methoxy-5-nitroaniline attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride. A base is often used to neutralize the acidic byproduct (acetic acid), driving the reaction to completion.[7]

Caption: Workflow for the synthesis via acetylation of 2-methoxy-5-nitroaniline.

Experimental Protocol: Acetylation of 2-Methoxy-5-nitroaniline

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride (1.1-1.2 eq) to the stirred solution. If desired, a catalytic amount of a base like sodium acetate can be added.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or with gentle heating (50-60 °C) for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to yield pure this compound.[3]

Route B: Nitration of N-(2-Methoxyphenyl)acetamide

This pathway involves electrophilic aromatic substitution on N-(2-methoxyphenyl)acetamide. The directing effects of the substituents are crucial for the regioselectivity of this reaction. The methoxy group is a strongly activating ortho-, para-director, while the acetamido group is a moderately activating ortho-, para-director.[7] The 5-position is para to the powerful methoxy director and meta to the acetamido group, making it the primary site of nitration.

Causality and Trustworthiness: This protocol's success hinges on strict temperature control. The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and the formation of undesired positional isomers, ensuring the synthesis is a self-validating system for the desired product.[7][8]

Experimental Protocol: Nitration of N-(2-Methoxyphenyl)acetamide

-

Setup: In a flask maintained in an ice-salt bath (0-5 °C), dissolve N-(2-methoxyphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.

-

Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the acetamide. The internal temperature must be rigorously maintained below 10 °C throughout the addition.

-

Stirring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours, monitoring by TLC.[8]

-

Work-up: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice. A solid precipitate of the crude product will form.

-

Isolation and Purification: Isolate the product by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and then recrystallize from methanol.

Spectroscopic and Analytical Characterization

While high-resolution spectra for this specific compound are not widely available in public databases, its spectral properties can be reliably predicted based on its chemical structure and data from analogous compounds.[9][10]

Table 3: Predicted Spectral Data

| Technique | Predicted Key Signals and Features |

|---|---|

| ¹H NMR | - Aromatic Protons (3H): Signals expected between 7.5-8.5 ppm. The proton ortho to the nitro group will be the most downfield. Complex splitting patterns (d, dd) due to ortho and meta coupling. - NH Proton (1H): A broad singlet, typically >8.5 ppm. - Methoxy Protons (3H): A sharp singlet around 3.9-4.0 ppm. - Acetyl Protons (3H): A sharp singlet around 2.2 ppm. |

| ¹³C NMR | - Carbonyl Carbon: ~168-170 ppm. - Aromatic Carbons: 6 signals between ~110-155 ppm. The carbons attached to the methoxy and nitro groups will be distinct (C-O ~155 ppm, C-NO₂ ~140 ppm). - Methoxy Carbon: ~56 ppm. - Acetyl Carbon: ~24 ppm. |

| Infrared (IR) | - N-H Stretch: ~3300 cm⁻¹ (amide). - C-H Stretch: ~3100-2800 cm⁻¹ (aromatic and aliphatic). - C=O Stretch (Amide I): Strong absorption at ~1680-1690 cm⁻¹. - NO₂ Asymmetric Stretch: Strong absorption at ~1520-1530 cm⁻¹. - N-H Bend (Amide II): ~1550 cm⁻¹. - NO₂ Symmetric Stretch: Strong absorption at ~1340-1350 cm⁻¹. - C-O Stretch: ~1250 cm⁻¹ (aryl ether). |

| Mass Spec. | - Exact Mass: 210.0641 g/mol . - [M]+•: The molecular ion peak would be observed at m/z = 210. |

Reactivity and Applications in Drug Discovery

This compound serves primarily as a synthetic intermediate rather than an end-product. Its value lies in the strategic placement of functional groups that can be readily transformed.

Key Transformations:

-

Nitro Group Reduction: The most significant reaction is the reduction of the nitro group to a primary amine (aniline). This transformation is fundamental for creating ortho-phenylenediamine derivatives, which are precursors to a vast array of bioactive heterocyclic compounds, such as benzimidazoles. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

-

Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to reveal the free amine, though this is less common than nitro reduction as the amide often serves as a protecting group or a stable linker.

The resulting 5-amino-N-(2-methoxyphenyl)acetamide is a key building block for further elaboration, enabling the construction of complex molecular scaffolds for screening in drug discovery programs. For instance, related fluoro-substituted nitroanilines are key starting materials in the synthesis of Osimertinib, a kinase inhibitor for cancer treatment, highlighting the importance of this chemical class.[8][11]

Caption: Key reactive pathway illustrating the utility of the title compound.

Safety, Handling, and Storage

Table 4: Hazard Profile and Safety Recommendations

| Category | Recommendation | Source(s) |

|---|---|---|

| GHS Hazard (Inferred) | - Harmful if swallowed. - Causes skin irritation. - Causes serious eye irritation. - May cause respiratory irritation. | [12][15] |

| Handling | - Use only in a well-ventilated area, preferably within a chemical fume hood. - Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. - Avoid breathing dust. Avoid contact with skin and eyes. - Wash hands thoroughly after handling. | [12][13][14] |

| Storage | - Store in a tightly closed container. - Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. | [12][14][15] |

| First-Aid Measures | - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. - Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water. - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and seek medical attention if irritation persists. - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [12][14][16] |

| Toxicological Note | Like other nitroaromatic compounds, absorption may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin). Onset of symptoms may be delayed.[13] |[13] |

Conclusion

This compound, CAS 33721-54-9, is a well-defined chemical intermediate with a valuable set of functional groups that predispose it to versatile applications in synthetic chemistry. Its straightforward synthesis and the predictable reactivity of its nitro and amide moieties make it an important precursor for developing libraries of complex molecules, particularly in the field of medicinal chemistry for the synthesis of heterocyclic scaffolds. This guide provides the foundational technical knowledge required for researchers to effectively and safely utilize this compound in their work.

References

-

Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Srini Chem. [Link]

-

IndiaMART. (n.d.). Acetamide N 2 Methoxy 5 Nitrophenyl Powder. IndiaMART. [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Srini Chem. (2025). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

-

Srini Chem. (2025). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. PubChem. [Link]

-

NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST WebBook. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. srinichem.com [srinichem.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 33721-54-9 [m.chemicalbook.com]

- 5. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 99-59-2 | 2-Methoxy-5-nitroaniline | Fast Scarlet R Supplier [jayfinechem.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 9. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

- 10. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]

- 11. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Blueprint of N-(2-Methoxy-5-nitrophenyl)acetamide: A Technical Guide

Introduction

N-(2-Methoxy-5-nitrophenyl)acetamide (CAS No: 33721-54-9, Molecular Formula: C₉H₁₀N₂O₄, Molecular Weight: 210.19 g/mol ) is a substituted acetanilide derivative whose utility in synthetic chemistry is predicated on its distinct functional groups: an acetamide, a methoxy ether, and a nitro group arrayed on an aromatic scaffold. Accurate structural confirmation and purity assessment are paramount for its application in research and development. While comprehensive, peer-reviewed spectroscopic datasets for this specific molecule are not widely published, a robust and reliable spectroscopic profile can be constructed through the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds.

This guide provides an in-depth analysis of the predicted spectroscopic data for this compound. As a self-validating system, the protocols and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a rigorous framework for the characterization of this and similar molecules. We will delve into the causality behind expected spectral features, offering field-proven insights grounded in established chemical principles.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is shaped by the electronic environment of each proton. The aromatic ring of the target molecule contains three distinct protons. The substituents—an ortho-methoxy group, an acetamido group, and a para-nitro group (relative to the methoxy group)—exert significant influence. The methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups are electron-donating, shielding nearby protons (shifting them upfield), while the nitro (-NO₂) group is a powerful electron-withdrawing group, deshielding adjacent protons (shifting them downfield).[1][2]

Based on data from N-(2-Methoxyphenyl)acetamide and considering the strong deshielding effect of the nitro group, the following assignments are predicted (in CDCl₃, referenced to TMS at 0 ppm).[3]

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-a (NH) | ~9.0 - 9.5 | broad singlet (s) | - | 1H | Amide proton, often broad due to quadrupole broadening and exchange. Deshielded by the adjacent carbonyl and aromatic ring. |

| H-b (Aromatic) | ~8.7 - 8.9 | doublet (d) | J ≈ 2.5-3.0 Hz | 1H | H-6 is ortho to the strongly electron-withdrawing NO₂ group and meta to the -NHAc group, resulting in significant deshielding. Coupled only to H-d (meta coupling). |

| H-c (Aromatic) | ~8.0 - 8.2 | doublet of doublets (dd) | J ≈ 9.0 Hz, 3.0 Hz | 1H | H-4 is ortho to the NO₂ group and ortho to the -NHAc group. It is deshielded by both. Coupled to H-c (ortho) and H-b (meta). |

| H-d (Aromatic) | ~7.0 - 7.2 | doublet (d) | J ≈ 9.0 Hz | 1H | H-3 is ortho to the electron-donating -OCH₃ group, which shields it relative to the other aromatic protons. Coupled only to H-c (ortho). |

| H-e (OCH₃) | ~3.9 - 4.1 | singlet (s) | - | 3H | Methoxy protons, typically appear as a sharp singlet in this region. |

| H-f (CH₃) | ~2.2 - 2.4 | singlet (s) | - | 3H | Acetyl methyl protons, appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents. The nitro group will cause a significant downfield shift for the carbon it is attached to (C-5) and the carbon ortho to it (C-4), while the methoxy group will cause a strong upfield shift for the carbons ortho and para to it (C-3, C-1) and a downfield shift for the carbon it is attached to (C-2). Data from N-(2-Nitrophenyl)acetamide serves as a useful reference for the influence of the nitro and acetamido groups.[4]

| Carbon Label | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (C=O) | ~168-170 | Carbonyl carbon of the acetamide group. |

| C-2 (C-NH) | ~145-148 | Aromatic carbon attached to the acetamido group, deshielded. |

| C-3 (C-OCH₃) | ~150-153 | Aromatic carbon attached to the methoxy group, strongly deshielded by the oxygen atom. |

| C-4 (C-NO₂) | ~140-142 | Aromatic carbon attached to the nitro group, deshielded. |

| C-5 (CH) | ~110-112 | Aromatic carbon ortho to the electron-donating -OCH₃ group, shielded. |

| C-6 (CH) | ~125-128 | Aromatic carbon influenced by deshielding from the adjacent nitro group. |

| C-7 (CH) | ~118-121 | Aromatic carbon influenced by deshielding from the adjacent nitro group. |

| C-8 (OCH₃) | ~56-58 | Methoxy carbon. |

| C-9 (CH₃) | ~24-26 | Acetyl methyl carbon. |

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution into a standard 5 mm NMR tube, filtering through a small cotton plug if any particulate matter is present.[5]

-

Instrument Setup: Insert the sample into the spectrometer's magnet.[6]

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[7][8]

-

¹H Spectrum Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse.

-

Set the number of scans (NS), typically 8 or 16 for a sample of this concentration, and the relaxation delay (D1) to at least 5 seconds to ensure quantitative integration.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C Spectrum Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[9]

-

-

Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (TMS). Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds. It is an excellent technique for identifying the functional groups present in a molecule.[10] The spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, and ether functionalities.

Predicted IR Absorption Frequencies

The key diagnostic peaks are summarized below. The presence of the nitro group and conjugation within the aromatic system can slightly shift these frequencies.[11][12][13]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | Secondary Amide | 3300 - 3250 | Medium | A single, relatively sharp peak is expected for the N-H bond in a solid-state sample. |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2850 | Medium-Weak | From the methyl groups of the acetamide and methoxy substituents. |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong | A very strong and sharp absorption, characteristic of a secondary amide carbonyl.[14] |

| N-O Asymmetric Stretch | Nitroaromatic | 1550 - 1500 | Strong | One of the two key diagnostic peaks for a nitro group.[15][16][17] |

| N-H Bend (Amide II) | Amide | 1550 - 1510 | Strong | This band may overlap with the N-O asymmetric stretch, potentially appearing as a broad, strong feature. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable | Multiple bands are expected from the benzene ring vibrations. |

| N-O Symmetric Stretch | Nitroaromatic | 1360 - 1320 | Strong | The second key diagnostic peak for a nitro group.[15][16][17] |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong | Characteristic of the Ar-O-CH₃ ether linkage. |

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This captures the IR spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the ATR crystal.[18]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, release the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint.[19][20][21]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula C₉H₁₀N₂O₄ gives an exact mass of 210.0641 Da.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 210 . Due to the presence of the nitro group, this peak may be of low intensity or absent, as fragmentation is often rapid.[22]

-

Key Fragmentation Pathways: The fragmentation is driven by the formation of stable ions and neutral losses.

-

Loss of ketene (-CH₂=C=O): A common fragmentation for acetanilides is the cleavage of the amide bond to lose a neutral ketene molecule (42 Da). This would result in an ion at m/z 168 . This ion (2-methoxy-5-nitroaniline radical cation) is expected to be prominent.

-

Loss of acetyl radical (·COCH₃): Cleavage of the C-N bond can lead to the loss of an acetyl radical (43 Da), giving a peak at m/z 167 .

-

Loss of nitro group (-NO₂): Loss of a nitro radical (46 Da) from the molecular ion would yield a peak at m/z 164 .

-

Further Fragmentations: The m/z 168 ion can further lose a methyl radical (·CH₃) from the methoxy group to give an ion at m/z 153 , or lose carbon monoxide (-CO) to yield an ion at m/z 140 .

-

| Predicted m/z | Proposed Identity | Notes |

| 210 | [M]⁺˙ | Molecular Ion |

| 168 | [M - C₂H₂O]⁺˙ | Loss of ketene, likely a major fragment. |

| 167 | [M - C₂H₃O]⁺ | Loss of acetyl radical. |

| 164 | [M - NO₂]⁺ | Loss of nitro group. |

| 153 | [M - C₂H₂O - CH₃]⁺ | Loss of ketene followed by loss of a methyl radical. |

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol assumes coupling with a Gas Chromatograph (GC-MS) for sample introduction, which is standard for volatile, thermally stable compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC-MS Setup:

-

Injector: Set the injector temperature to ~250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.

-

-

MS Setup (EI Source):

-

Ionization Energy: Set to the standard 70 eV.[23]

-

Source Temperature: Set to ~230 °C.

-

Mass Range: Scan a range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

-

Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution. The GC will separate the compound from the solvent and any impurities before it enters the MS source. The mass spectrometer will record spectra continuously as the compound elutes from the column.

-

Data Analysis: Examine the mass spectrum corresponding to the apex of the GC peak for the compound of interest. Identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic profile for this compound. By leveraging established principles and data from analogous structures, we have constructed a detailed blueprint of the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided protocols outline the standard, self-validating methodologies for acquiring this data in a laboratory setting. This document serves as an authoritative resource for researchers, enabling confident structural verification, purity assessment, and further investigation of this valuable chemical intermediate.

References

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning . (n.d.). University of Alberta. Retrieved January 15, 2026, from [Link]

-

CASPRE - 13C NMR Predictor . (n.d.). The Metabolomics Innovation Centre. Retrieved January 15, 2026, from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds . (2007). Spectroscopy Europe. Retrieved January 15, 2026, from [Link]

-

13C NMR chemical shift prediction of diverse chemical compounds . (2012). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Infrared spectroscopy correlation table . (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms . (2017). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Spectroscopy Tutorial: Nitro Groups . (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]

-

Infrared of nitro compounds . (n.d.). University of Massachusetts. Retrieved January 15, 2026, from [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) . (2024). Mestrelab Research. Retrieved January 15, 2026, from [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source . (2018). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . (n.d.). St. Olaf College. Retrieved January 15, 2026, from [Link]

-

Experimental setup for Fourier transform infrared spectroscopy studies . (1997). AIP Publishing. Retrieved January 15, 2026, from [Link]

-

Infrared spectroscopy correlation table . (n.d.). ChemEurope. Retrieved January 15, 2026, from [Link]

-

Electron Ionization for GC–MS . (n.d.). LCGC International. Retrieved January 15, 2026, from [Link]

-

How to Get a Good 1H NMR Spectrum . (n.d.). University of Rochester. Retrieved January 15, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning . (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy . (2025). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Mass Spectrometry Ionization Methods . (n.d.). Emory University. Retrieved January 15, 2026, from [Link]

-

Table of Characteristic IR Absorptions . (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]

-

Basic NMR Concepts . (n.d.). Boston University. Retrieved January 15, 2026, from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . (2021). YouTube. Retrieved January 15, 2026, from [Link]

-

IR: nitro groups . (n.d.). UCLA. Retrieved January 15, 2026, from [Link]

-

Functional Groups (F.G.) & Infrared Spectroscopy (IR) . (n.d.). University of Alberta. Retrieved January 15, 2026, from [Link]

-

Electron Ionization . (n.d.). University of Illinois. Retrieved January 15, 2026, from [Link]

-

IR Tables . (n.d.). University of California, Santa Cruz. Retrieved January 15, 2026, from [Link]

-

Electron ionization . (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Fourier Transform Infrared Spectroscopy . (n.d.). University of Utah. Retrieved January 15, 2026, from [Link]

-

IR spectra of nitrobenzene . (2007). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition . (2020). Spectroscopy Online. Retrieved January 15, 2026, from [Link]

-

The FT-IR spectrum of the o-acetamide . (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Acquiring 1H and 13C Spectra . (2018). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

PSU NMR Facility Acquiring 1H NMR spectrum . (n.d.). Pennsylvania State University. Retrieved January 15, 2026, from [Link]

-

Techniques and Experimental Setup . (n.d.). Freie Universität Berlin. Retrieved January 15, 2026, from [Link]

-

Standard Operating Procedure H-NMR . (n.d.). Gordon State College. Retrieved January 15, 2026, from [Link]

-

Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis . (n.d.). Technology Networks. Retrieved January 15, 2026, from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy . (n.d.). Kwame Nkrumah University of Science and Technology. Retrieved January 15, 2026, from [Link]

-

Acetamide - FTIR Spectrum . (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

Acetamide . (n.d.). NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

Acetamide . (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Sample Preparation for FTIR Analysis . (n.d.). Drawell. Retrieved January 15, 2026, from [Link]

-

13C NMR Spectrum (predicted) . (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

-

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide - 1H NMR Spectrum . (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

Acetamide, N-(2-methoxyphenyl)- . (n.d.). NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

Acetamide, N-(2-methoxyphenyl)- . (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Acetamide, N-(4-ethoxy-2-nitrophenyl)- . (n.d.). NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

Acetamide, 2-(4-nitrophenyl)-N,N-dipropyl- - 13C NMR Spectrum . (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

1H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide . (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

13C NMR Chemical Shifts . (n.d.). University of Wisconsin. Retrieved January 15, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. How To [chem.rochester.edu]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. books.rsc.org [books.rsc.org]

- 8. commons.ggc.edu [commons.ggc.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. Acetamide(60-35-5) IR Spectrum [m.chemicalbook.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 21. Electron ionization - Wikipedia [en.wikipedia.org]

- 22. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 23. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Comprehensive Technical Guide to the Solubility of N-(2-Methoxy-5-nitrophenyl)acetamide in Common Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of N-(2-Methoxy-5-nitrophenyl)acetamide, a key chemical intermediate. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties influencing solubility, presents a systematic approach for solubility determination in a range of common organic solvents, and provides detailed, state-of-the-art experimental protocols. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: Understanding the Molecule

This compound, with the chemical formula C₉H₁₀N₂O₄, is a substituted aromatic amide.[1] Its structure, featuring a methoxy group, a nitro group, and an acetamide functional group on a benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior. The interplay of these functional groups—the polar nitro and amide groups capable of hydrogen bonding, and the more nonpolar phenyl ring and methoxy group—suggests a nuanced solubility profile across solvents of varying polarities.

A thorough understanding of a compound's solubility is paramount in various stages of chemical research and development. It influences reaction kinetics, purification strategies such as crystallization, and the bioavailability of active pharmaceutical ingredients. This guide provides the foundational knowledge and practical protocols to systematically investigate the solubility of this compound.

Physicochemical Properties Influencing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[2] The energy of interaction between solute-solute, solvent-solvent, and solute-solvent molecules determines the extent of dissolution. For this compound, the key structural features influencing its solubility are:

-

Hydrogen Bonding: The amide (-NH-C=O) group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitro group (-NO₂) provides additional hydrogen bond acceptor sites. These groups will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).

-

Dipole-Dipole Interactions: The polar functional groups (methoxy, nitro, and amide) create a significant molecular dipole moment, promoting solubility in polar solvents.

-

Van der Waals Forces: The phenyl ring contributes to nonpolar character, allowing for van der Waals interactions with nonpolar solvents. However, the influence of the polar groups is expected to be more dominant.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Based on similar acetamide structures.[3][4] |

| Melting Point | To be determined experimentally | - |

| pKa | To be determined experimentally/predicted | The amide proton is weakly acidic. |

| LogP | To be determined experimentally/predicted | A measure of lipophilicity. |

Strategic Selection of Solvents for Solubility Screening

A comprehensive solubility profile should be established across a range of solvents with varying polarities and hydrogen bonding capabilities. The following table proposes a selection of common organic solvents for a systematic solubility study of this compound.

Table 2: Proposed Solvents for Solubility Determination

| Solvent | Class | Polarity Index | Rationale |

| Water | Polar Protic | 10.2 | Baseline for aqueous solubility. |

| Methanol | Polar Protic | 5.1 | Capable of hydrogen bonding. |

| Ethanol | Polar Protic | 4.3 | Common recrystallization solvent. |

| Isopropanol | Polar Protic | 3.9 | - |

| Acetone | Polar Aprotic | 5.1 | Hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | 5.8 | - |

| Dichloromethane | Polar Aprotic | 3.1 | Common solvent for organic reactions. |

| Ethyl Acetate | Polar Aprotic | 4.4 | - |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | - |

| Toluene | Nonpolar | 2.4 | Representative aromatic solvent. |

| Hexane | Nonpolar | 0.1 | Representative aliphatic solvent. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5] This protocol outlines the necessary steps for its implementation.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (as per Table 2)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain to ensure saturation.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble).

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Dilute the filtered supernatant samples with the same solvent used for the standards to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of the dissolved this compound by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Workflow Diagram

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 3: Quantitative Solubility of this compound at 25 °C (Example Template)

| Solvent | Solubility (mg/mL) | Classification |

| Water | Experimental Value | e.g., Sparingly soluble |

| Methanol | Experimental Value | e.g., Soluble |

| Ethanol | Experimental Value | e.g., Soluble |

| Isopropanol | Experimental Value | e.g., Slightly soluble |

| Acetone | Experimental Value | e.g., Freely soluble |

| Acetonitrile | Experimental Value | e.g., Soluble |

| Dichloromethane | Experimental Value | e.g., Sparingly soluble |

| Ethyl Acetate | Experimental Value | e.g., Slightly soluble |

| Tetrahydrofuran (THF) | Experimental Value | e.g., Soluble |

| Toluene | Experimental Value | e.g., Very slightly soluble |

| Hexane | Experimental Value | e.g., Insoluble |

Classification based on USP definitions (e.g., Freely soluble: >100 mg/mL; Soluble: 10-100 mg/mL; Sparingly soluble: 1-10 mg/mL; Slightly soluble: 0.1-1 mg/mL; Very slightly soluble: 0.01-0.1 mg/mL; Insoluble: <0.01 mg/mL).

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound beyond the choice of solvent:

-

Temperature: The solubility of most solid organic compounds increases with temperature.[2] This relationship can be quantified by determining the solubility at different temperatures and can be crucial for processes like recrystallization.

-

pH (in aqueous solutions): While this compound is a neutral compound, extreme pH values could potentially lead to hydrolysis of the amide bond over extended periods, which might affect solubility measurements. For general purposes, its solubility in water is not expected to be significantly pH-dependent.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Safety Precautions

Researchers must handle this compound and all solvents with appropriate safety precautions. A thorough review of the Safety Data Sheet (SDS) for the compound and each solvent is mandatory before commencing any experimental work.[6][7][8] General safety practices include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the solubility of this compound in common organic solvents. By following the detailed experimental protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is invaluable for optimizing synthetic procedures, developing analytical methods, and advancing formulation studies in the pharmaceutical and chemical industries. The presented methodologies are designed to be broadly applicable and can be adapted for the solubility determination of other novel chemical entities.

References

- Vertex AI Search. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Things. (n.d.). Acetamide.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemBK. (n.d.). N-(2-methoxy-5-nitrophenyl)-2-(2-methoxyphenoxy)acetamide.

- Sciencemadness Wiki. (2020, February 29). Acetamide.

- IUPAC-NIST. (n.d.).

- BenchChem. (2025). "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties.

- National Center for Biotechnology Inform

- ResearchGate. (2025, August 10).

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide.

- Unknown. (n.d.). chemical label N-(2-METHOXY-5-NITROPHENYL)-2-(2-PYRIDINYLTHIO)ACETAMIDE.

- Srini Chem. (n.d.). Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers.

- ChemicalBook. (2022, August 11). N-(2-METHYL-5-NITROPHENYL)

- Fisher Scientific. (2025, December 24).

- Cayman Chemical. (2025, November 18).

- Angene Chemical. (2021, May 1).

Sources

- 1. srinichem.com [srinichem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

The Strategic Role of N-(2-Methoxy-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide

Abstract